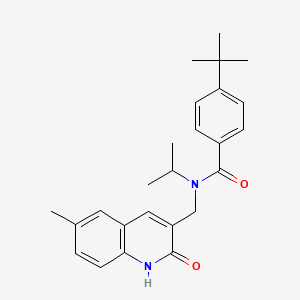
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as TAK-242, was first synthesized in 2003 by Takeda Pharmaceutical Company Limited and has since been extensively studied for its pharmacological properties.
作用机制
The mechanism of action of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide involves the inhibition of TLR4 signaling by binding to the intracellular domain of TLR4. This binding prevents the recruitment of adaptor molecules, leading to the suppression of downstream signaling pathways and the inhibition of cytokine production.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide include the suppression of inflammatory cytokine production, inhibition of cancer cell growth and invasion, and inhibition of bacterial endotoxin-induced cytokine production. These effects are mediated by the inhibition of TLR4 signaling.
实验室实验的优点和局限性
One advantage of using 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide in lab experiments is its specificity for TLR4 signaling, which allows for the selective inhibition of this pathway without affecting other signaling pathways. However, one limitation of using 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide is its potential cytotoxicity at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide to optimize its dosing and administration in clinical settings.
2. Investigation of the potential applications of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide in other fields, such as neurology and dermatology.
3. Development of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide analogs with improved pharmacological properties, such as increased potency and reduced cytotoxicity.
4. Investigation of the potential synergistic effects of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide with other therapeutic agents, such as chemotherapy drugs or immune checkpoint inhibitors.
In conclusion, 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide, also known as 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide, is a chemical compound that has shown promising potential in various scientific research fields. Its ability to selectively inhibit TLR4 signaling has made it a valuable tool for investigating the role of this pathway in various diseases. Further research on 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide and its analogs may lead to the development of novel therapeutic agents for the treatment of inflammatory diseases, cancer, and infectious diseases.
合成方法
The synthesis of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide involves several steps, including the reaction of tert-butylamine with 2-hydroxy-6-methylquinoline-3-carbaldehyde to form an imine. The imine is then reduced using sodium borohydride to produce the corresponding amine, which is reacted with isopropylbenzoyl chloride to yield the final product.
科学研究应用
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide has been extensively studied for its potential applications in various fields, including immunology, oncology, and infectious diseases. In immunology, 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, which plays a crucial role in the innate immune response. This inhibition can lead to the suppression of inflammatory cytokine production, making 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide a potential therapeutic agent for inflammatory diseases.
In oncology, 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide has been shown to inhibit the growth and invasion of cancer cells by suppressing TLR4 signaling. This inhibition can also enhance the efficacy of chemotherapy drugs, making 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide a potential adjuvant therapy for cancer.
In infectious diseases, 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines induced by bacterial endotoxins, making it a potential therapeutic agent for sepsis and other bacterial infections.
属性
IUPAC Name |
4-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-16(2)27(24(29)18-8-10-21(11-9-18)25(4,5)6)15-20-14-19-13-17(3)7-12-22(19)26-23(20)28/h7-14,16H,15H2,1-6H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGCABQKYUSUSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(C)C)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7705619.png)
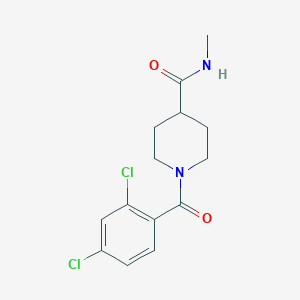
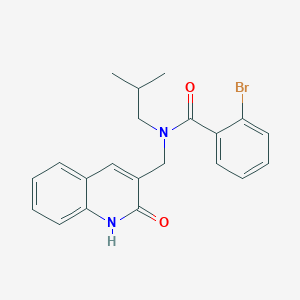
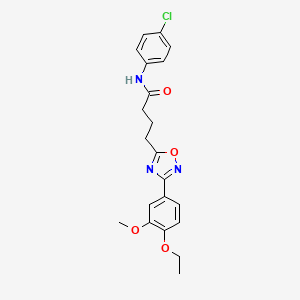
![N-[2-(methylsulfanyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705641.png)

![2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7705661.png)
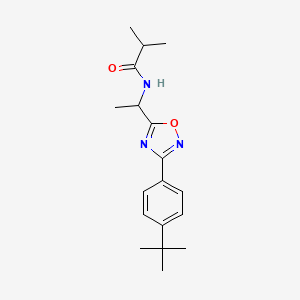
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7705669.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-chlorobenzamide](/img/structure/B7705670.png)
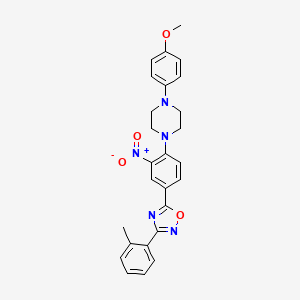
![N'-[(Z)-(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7705679.png)
